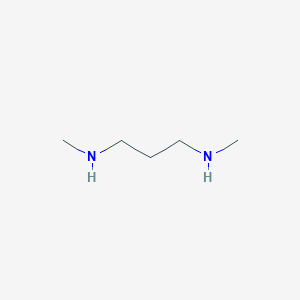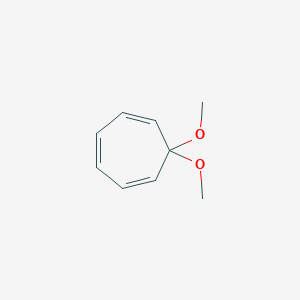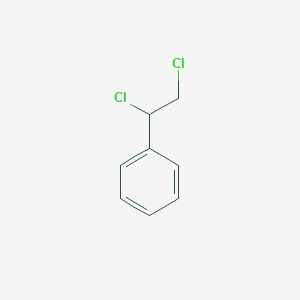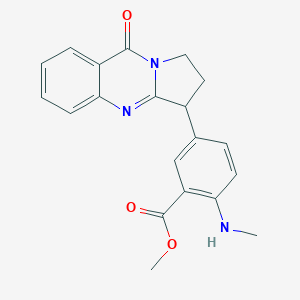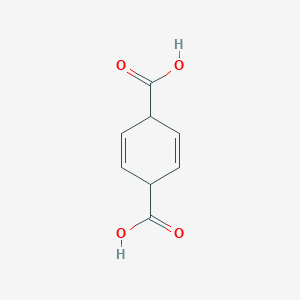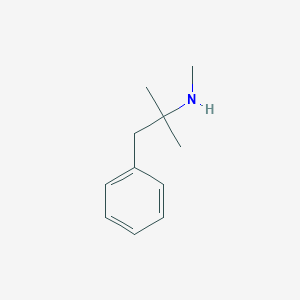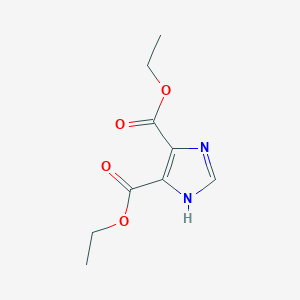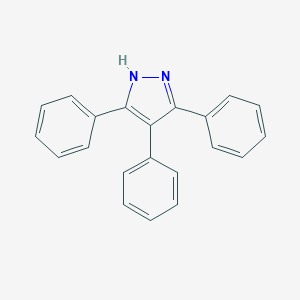
1,8-Dichloro-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dichloro-9H-fluoren-9-one, also known as DCFO, is a fluorescent compound that has been extensively studied for its applications in scientific research. It is a highly versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and material science. The synthesis method for DCFO is relatively simple, and it has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in future research.
Mecanismo De Acción
The mechanism of action of 1,8-Dichloro-9H-fluoren-9-one is complex and multifaceted. It has been shown to interact with a variety of biomolecules, including proteins, nucleic acids, and lipids. 1,8-Dichloro-9H-fluoren-9-one has been shown to bind to proteins and alter their conformation, which can affect their activity and function. Additionally, 1,8-Dichloro-9H-fluoren-9-one has been shown to interact with DNA and RNA, which can lead to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
1,8-Dichloro-9H-fluoren-9-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of new cancer therapies. Additionally, 1,8-Dichloro-9H-fluoren-9-one has been shown to affect the activity of enzymes, which can have a variety of downstream effects on cellular processes. 1,8-Dichloro-9H-fluoren-9-one has also been shown to affect the function of ion channels, which can affect cellular signaling and communication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,8-Dichloro-9H-fluoren-9-one has a number of advantages and limitations for use in lab experiments. One advantage is its high fluorescence intensity, which makes it a useful tool for detecting and quantifying biomolecules. Additionally, 1,8-Dichloro-9H-fluoren-9-one is relatively easy to synthesize and purify, which makes it a cost-effective tool for use in research. However, 1,8-Dichloro-9H-fluoren-9-one has a relatively short half-life, which can limit its usefulness in certain applications. Additionally, 1,8-Dichloro-9H-fluoren-9-one can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 1,8-Dichloro-9H-fluoren-9-one. One potential application is in the development of new cancer therapies, as 1,8-Dichloro-9H-fluoren-9-one has been shown to induce apoptosis in cancer cells. Additionally, 1,8-Dichloro-9H-fluoren-9-one could be used as a tool to investigate the properties of materials, including nanoparticles and polymers. Finally, 1,8-Dichloro-9H-fluoren-9-one could be used in the development of new biosensors and imaging techniques, as its fluorescence properties make it a useful tool for detecting and quantifying biomolecules.
Conclusion:
1,8-Dichloro-9H-fluoren-9-one is a highly versatile compound that has numerous applications in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in future research. While it has a number of advantages and limitations for use in lab experiments, there are numerous potential future directions for research involving 1,8-Dichloro-9H-fluoren-9-one.
Métodos De Síntesis
1,8-Dichloro-9H-fluoren-9-one can be synthesized using a variety of methods, including the reaction of 9H-fluorenone with thionyl chloride and chlorine gas. This reaction results in the formation of 1,8-Dichloro-9H-fluoren-9-one as a yellow solid, which can be purified using a variety of methods, including recrystallization and column chromatography. The synthesis of 1,8-Dichloro-9H-fluoren-9-one is relatively straightforward, and it has been used in numerous studies to investigate its properties and potential applications.
Aplicaciones Científicas De Investigación
1,8-Dichloro-9H-fluoren-9-one has been extensively studied for its applications in scientific research. It has been used as a fluorescent probe to investigate a variety of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling. 1,8-Dichloro-9H-fluoren-9-one has also been used as a tool to investigate the properties of materials, including nanoparticles and polymers. Additionally, 1,8-Dichloro-9H-fluoren-9-one has been used in the development of new technologies, including biosensors and imaging techniques.
Propiedades
Número CAS |
18458-03-2 |
|---|---|
Nombre del producto |
1,8-Dichloro-9H-fluoren-9-one |
Fórmula molecular |
C13H6Cl2O |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
1,8-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H |
Clave InChI |
TZGAQHDQUSHGHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Sinónimos |
1,8-Dichloro-9H-fluoren-9-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




